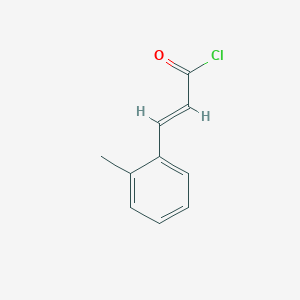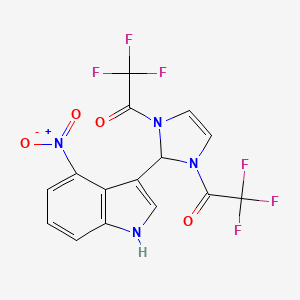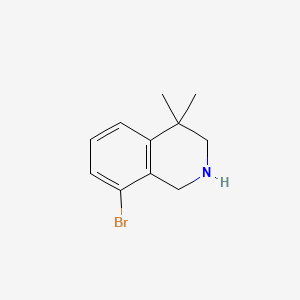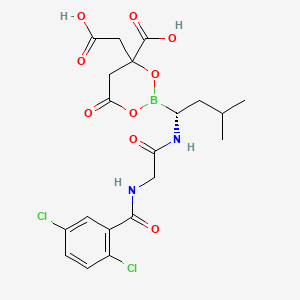
3'-Methyl-4-O-methylhelichrysetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methyl-4-O-methylhelichrysetin is a natural flavonoid compound found in some plants. It is known for its yellow crystalline solid form and good solubility. The compound has shown various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3’-Methyl-4-O-methylhelichrysetin can be synthesized through several chemical reactions involving chalcones. One common method involves the condensation of 2,4-dihydroxy-6-methoxy-3-methylacetophenone with 4-methoxybenzaldehyde under basic conditions. The reaction typically uses a base such as potassium hydroxide in ethanol as the solvent .
Industrial Production Methods
Industrial production of 3’-Methyl-4-O-methylhelichrysetin often involves extraction from natural sources, such as the barks of Cephalotaxus sinensis. The extraction process includes solvent extraction followed by purification using column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Methyl-4-O-methylhelichrysetin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydrochalcones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
3’-Methyl-4-O-methylhelichrysetin has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer prevention and treatment.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3’-Methyl-4-O-methylhelichrysetin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Antitumor Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
3’-Methyl-4-O-methylhelichrysetin belongs to the chalcone family, which includes compounds such as:
- 2’,4’-Dihydroxy-4,6’-dimethoxy-3’-methylchalcone
- 4,2’,4’-Trihydroxy-3’-methoxychalcone
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-11-15(20)10-16(23-3)17(18(11)21)14(19)9-6-12-4-7-13(22-2)8-5-12/h4-10,20-21H,1-3H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJIHSNZSOFRQU-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





